molecular formula C14H13ClN2O3S B2831809 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 339105-53-2

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Cat. No.: B2831809
CAS No.: 339105-53-2
M. Wt: 324.78
InChI Key: CFMIQRVZQXVUSL-REZTVBANSA-N
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Description

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxime functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential use as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological properties.

    Industry: It is investigated for use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Oxime Derivatives: Compounds such as aldoximes and ketoximes have similar functional groups and are used in various chemical and biological applications.

Uniqueness

What sets 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime apart is the combination of the methoxyphenyl group, thiazole ring, and oxime functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-19-11-4-2-10(3-5-11)13(18)6-7-17-20-9-12-8-16-14(15)21-12/h2-5,7-8H,6,9H2,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIQRVZQXVUSL-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC=NOCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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